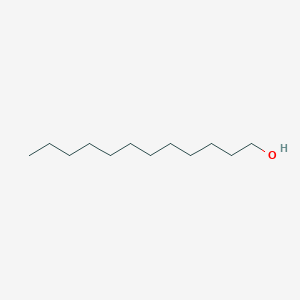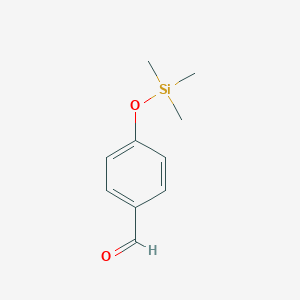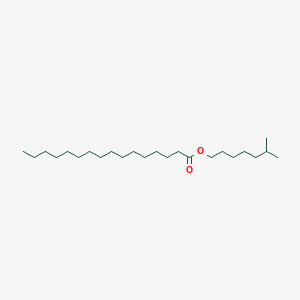
6-Methylheptyl palmitate
説明
Synthesis Analysis
The synthesis of compounds related to 6-Methylheptyl palmitate involves various chemical processes, including esterification and transesterification reactions. For instance, the synthesis of fatty acid methyl ester from high- and low-acid-content crude palm oil and karanj oil over a calcium-lanthanum-aluminum mixed-oxides catalyst shows a process that might be applicable in synthesizing related esters, achieving high FAME yield under specific conditions (Syamsuddin, Murat, & Hameed, 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to 6-Methylheptyl palmitate, such as various fatty acid esters, can be elucidated using spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR. These methods help in confirming the molecular structures and understanding the spatial arrangement and connectivity of atoms within the molecule.
Chemical Reactions and Properties
Compounds similar to 6-Methylheptyl palmitate undergo various chemical reactions, including those influenced by their ester groups. For example, the anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models demonstrates the biological reactions and potential applications of palmitate esters in medical research (Saeed et al., 2012).
科学的研究の応用
Anti-inflammatory Activity
Palmitate and its derivatives, such as methyl palmitate (MP) and ethyl palmitate (EP), have demonstrated anti-inflammatory activity in various experimental models. These compounds have been found to reduce inflammation by inhibiting inflammatory cell activation, decreasing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), and mitigating histopathological changes in tissues. This suggests their potential application in researching inflammatory diseases and developing anti-inflammatory therapies (Saeed et al., 2012).
Antifibrotic Effects
The antifibrotic effects of methyl palmitate have been studied, showing promise in the treatment of diseases characterized by tissue fibrosis. In models of lung fibrosis induced by silica, methyl palmitate reduced collagen deposition and improved histopathological outcomes. This indicates potential applications in studying and treating fibrotic diseases (Sharawy et al., 2013).
Biofuel Production
Research on palmitic acid-based esters has explored their effects on the pour point of palm oil methyl esters, a key property for biodiesel performance. The synthesis and characterization of these esters contribute to the development of biofuels with improved low-temperature properties, highlighting an application in renewable energy research (Cheah Han Sern et al., 2008).
Lipid Metabolism and Disease
Studies have investigated the role of palmitate in lipid metabolism and its implications for diseases like diabetes and obesity. Palmitate-induced alterations in gene expression related to lipid metabolism have been linked to the development of insulin resistance, suggesting an area of research in metabolic disorders (Briaud et al., 2001).
Pharmaceutical and Cosmetic Applications
Palmitate derivatives have been studied for their potential in drug delivery systems and cosmetic formulations. The synthesis and characterization of starch palmitate, for example, demonstrate applications in creating hydrophobic coatings and enhancing the delivery of hydrophobic drugs (Lu et al., 2012).
Safety And Hazards
The safety information for 6-Methylheptyl palmitate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
特性
IUPAC Name |
6-methylheptyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSPFDQEYQBDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909862 | |
| Record name | 6-Methylheptyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylheptyl palmitate | |
CAS RN |
106-05-8, 1341-38-4 | |
| Record name | 6-Methylheptyl hexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylheptyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid isooctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylheptyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isooctyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



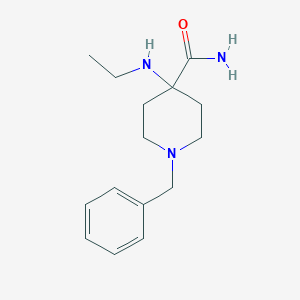

![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)

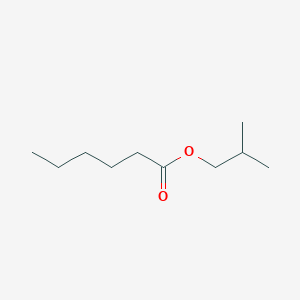
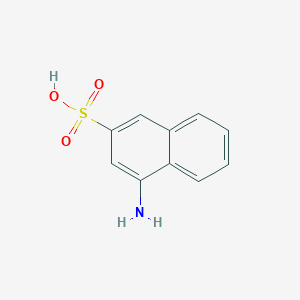


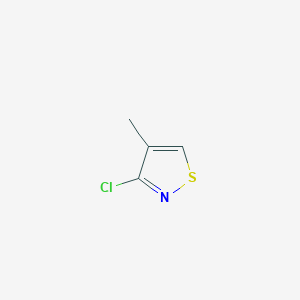
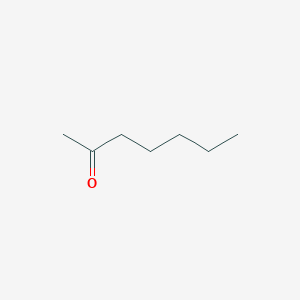
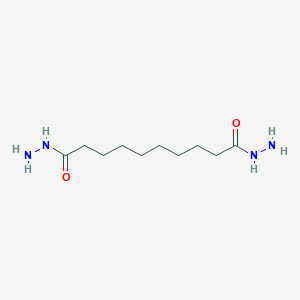
![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
